molecular formula C23H22N4O4 B2879624 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903188-37-4

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2879624
CAS No.: 903188-37-4
M. Wt: 418.453
InChI Key: XZQDMENULLOFLM-UHFFFAOYSA-N
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Description

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a piperazine moiety bearing a 2-methoxybenzoyl group. This compound is structurally characterized by two methoxy groups, which confer electron-donating properties, and a rigid oxazole ring that may influence binding interactions in biological systems .

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-17-9-7-16(8-10-17)21-25-19(15-24)23(31-21)27-13-11-26(12-14-27)22(28)18-5-3-4-6-20(18)30-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQDMENULLOFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine moiety. Common reagents used in the synthesis include methoxyphenyl derivatives, piperazine, and various catalysts and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to physiological effects such as vasodilation or neurotransmitter release . The pathways involved may include G-protein-coupled receptor signaling and downstream effector mechanisms .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Weight Key Substituents (Piperazine/Oxazole) LogP (Predicted)
Target Compound ~437.4 2-Methoxybenzoyl / 4-Methoxyphenyl ~3.2
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-oxazole-4-carbonitrile ~423.3 2-Fluorobenzoyl / 2-Fluorophenyl ~3.5
BC06900 427.28 2-Chlorobenzoyl / 4-Chlorophenyl ~4.1
D434-0734 498.0 3-Chlorophenyl / Pyrrolidine sulfonyl ~2.8
C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) ~523.5 Quinoline-carbonyl / Methyl benzoate ~4.5

Notes:

  • The target compound’s methoxy groups balance moderate lipophilicity (predicted LogP ~3.2) with solubility, whereas chlorine substituents (e.g., BC06900) increase LogP (~4.1) .
  • The sulfonyl group in D434-0734 reduces LogP (~2.8) but may limit blood-brain barrier penetration .

Biological Activity

The compound 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile , often abbreviated as MBOZP, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of MBOZP, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

MBOZP is characterized by a complex structure that includes an oxazole ring, a piperazine moiety, and a carbonitrile group, along with methoxybenzoyl and methoxyphenyl substituents. The molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, and its molecular weight is approximately 384.46 g/mol. The compound's unique structural features suggest a diverse range of biological activities.

Structural Features

FeatureDescription
Molecular FormulaC22H24N4O3
Molecular Weight384.46 g/mol
Functional GroupsOxazole, Piperazine, Carbonitrile
LogP3.8321
Polar Surface Area70.964 Ų

1. Antimicrobial Activity

MBOZP has shown promising antibacterial properties against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of certain pathogens, suggesting its potential as a lead compound for developing new antibiotics. However, further investigations are required to evaluate its efficacy against a broader spectrum of bacteria and to elucidate the underlying mechanisms of action.

2. Kinase Inhibition

Recent research has identified MBOZP as a potential kinase inhibitor , targeting specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating cell proliferation and survival; thus, inhibiting these enzymes could be beneficial in treating diseases characterized by dysregulated kinase activity, such as cancer. Studies suggest that MBOZP may interfere with the phosphorylation processes essential for cancer cell growth.

Understanding the mechanism of action for MBOZP is critical for its therapeutic development. The compound may interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. For instance, it may modulate dopaminergic and serotonergic pathways, potentially affecting mood regulation and neuronal signaling .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MBOZP against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent. Further research is necessary to determine its minimum inhibitory concentration (MIC) values and mechanism of action.

Case Study 2: Kinase Inhibition Profile

In vitro assays were conducted to assess the kinase inhibition profile of MBOZP. The compound demonstrated selective inhibition against specific kinases involved in cancer progression. These findings suggest that MBOZP could be developed into a therapeutic agent targeting kinase-related disorders.

Comparative Analysis with Similar Compounds

To contextualize MBOZP's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methoxy-N-(2-pyridin-3-yl)-1,3-benzoxazol-5-yl)benzamideBenzamide derivative with pyridineAnticancer
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidePyrazole-based structureNeuroprotective
2-Methyl-N-(pyridinyl)carboxamideSimple nitrogen heterocycleAntimicrobial

MBOZP stands out due to its unique combination of an oxazole ring with a piperazine moiety and methoxy substituents, which may enhance selectivity and potency compared to these analogs.

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